molecular formula C8H17NO2 B1619892 2,2,4-Trimethyl-4-nitropentane CAS No. 5342-78-9

2,2,4-Trimethyl-4-nitropentane

Cat. No.: B1619892
CAS No.: 5342-78-9
M. Wt: 159.23 g/mol
InChI Key: CUEFTLGHWYSCTO-UHFFFAOYSA-N
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Description

Nomenclature and Structural Context within Alkyl Nitro Compounds

2,2,4-Trimethyl-4-nitropentane is an organic compound with the chemical formula C8H17NO2. echemi.com Its structure is characterized by a pentane (B18724) backbone substituted with three methyl groups at positions 2, 2, and 4, and a nitro group (-NO2) at position 4. This specific arrangement makes it a tertiary nitroalkane, as the nitro group is attached to a tertiary carbon atom.

Systematic naming according to IUPAC (International Union of Pure and Applied Chemistry) guidelines results in the name this compound. nist.gov However, in scientific literature and chemical databases, it is also referred to by synonyms such as 2-Nitro-2,4,4-trimethylpentane and 2,4,4-Trimethyl-2-nitropentane. nist.gov The parent alkane, 2,2,4-trimethylpentane (B7799088), is commonly known as isooctane (B107328), a key component of gasoline. quora.com The structure of this compound is distinct from its isomer, 2,4,4-trimethyl-1-nitropentane, where the nitro group is attached to a primary carbon. nih.gov

The table below provides key identifiers for this compound.

IdentifierValue
IUPAC Name This compound
Synonyms 2-Nitro-2,4,4-trimethylpentane, Pentane, 2,2,4-trimethyl-4-nitro-
CAS Number 5342-78-9
Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
SMILES CC(C)(C)CC(C)(C)N+=O
InChIKey CUEFTLGHWYSCTO-UHFFFAOYSA-N

Data sourced from multiple references including chemsynthesis.com, echemi.com, alfa-chemistry.com, nist.gov, nih.gov.

Significance in Contemporary Organic Chemistry Research

The significance of this compound in contemporary research is primarily linked to its role in reaction mechanisms and thermochemical studies. Its formation has been identified in the oxidation and nitration of hydrocarbons, particularly its parent compound, isooctane (2,2,4-trimethylpentane). cam.ac.uk This is of particular interest in the study of engine chemistry, where the degradation of fuel components in the presence of nitrogen oxides (NOx) can lead to the formation of various nitro compounds. cam.ac.uk The study of such compounds helps in understanding the complex chemical processes that result in carbonaceous deposits within engines. cam.ac.uk

Furthermore, as a tertiary nitroalkane, this compound serves as a model compound for investigating the synthesis and properties of this class of molecules. nist.gov Research into the thermochemistry of nitro compounds, which can be scarce and inconsistent, utilizes molecules like this compound to establish and refine group-additivity values for predicting properties such as the enthalpy of formation. mdpi.com

The following table summarizes some of the reported physical and chemical properties of this compound.

PropertyValue
Density 0.917 g/cm³
Boiling Point 203.1 °C at 760 mmHg
Flash Point 61.4 °C
Refractive Index 1.432
Topological Polar Surface Area 45.8 Ų

Data sourced from echemi.com, alfa-chemistry.com, guidechem.com.

Overview of Current Research Trends and Unaddressed Scholarly Inquiries

Current research involving this compound is centered on a few specialized areas. A significant trend is its use in mechanistic studies of hydrocarbon combustion and degradation. For instance, its detection as a product helps to elucidate the reaction pathways of isooctane oxidation, particularly the role of nitrogen dioxide (NO2) in hydrogen abstraction and the formation of reactive intermediates. cam.ac.uk

Another area of active investigation is the thermochemical characterization of organic nitro compounds. Researchers have noted that while group contribution models can predict the enthalpy of formation for many nitroalkanes, highly branched structures like this compound can present exceptions and discrepancies. mdpi.com This highlights an unaddressed scholarly inquiry: the refinement of theoretical models to accurately account for the steric and electronic effects in complex, substituted nitroalkanes. The deviation of its experimental value from model predictions suggests that the interaction between the tertiary nitro group and the adjacent quaternary carbon (the tert-butyl group) is not yet fully parameterized in standard group contribution methods. mdpi.com

Future research may focus on the targeted synthesis of this compound and related tertiary nitro compounds to provide pure samples for more precise thermochemical measurements. nist.gov Additionally, further exploration of its reactivity could reveal novel applications in synthetic organic chemistry, an area that remains largely unexplored for this specific molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5342-78-9

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2,2,4-trimethyl-4-nitropentane

InChI

InChI=1S/C8H17NO2/c1-7(2,3)6-8(4,5)9(10)11/h6H2,1-5H3

InChI Key

CUEFTLGHWYSCTO-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)CC(C)(C)[N+](=O)[O-]

Other CAS No.

5342-78-9

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2,2,4 Trimethyl 4 Nitropentane

Direct Synthetic Approaches to 2,2,4-Trimethyl-4-nitropentane

Direct methods for the synthesis of this compound primarily involve the nitration of a suitable branched alkane precursor.

The direct nitration of alkanes is a known industrial process that can be performed in either the liquid or vapor phase. nowgonggirlscollege.co.in In the context of synthesizing this compound, the logical precursor is 2,2,4-trimethylpentane (B7799088), commonly known as isooctane (B107328).

Vapor-phase nitration typically involves heating the hydrocarbon with nitric acid or various oxides of nitrogen at temperatures ranging from 150 to 475 °C. nowgonggirlscollege.co.in This method is generally considered more satisfactory than liquid-phase nitration. nowgonggirlscollege.co.in Liquid-phase nitration is conducted by heating the hydrocarbon with concentrated nitric acid under pressure, often at around 140 °C. nowgonggirlscollege.co.in However, this method can be slow and may lead to the formation of a significant amount of polynitro compounds. nowgonggirlscollege.co.in

The direct precursor for the formation of this compound via nitration is 2,2,4-trimethylpentane. The reaction involves the substitution of a hydrogen atom on the tertiary carbon with a nitro group.

While specific industrial process parameters for the nitration of 2,2,4-trimethylpentane are not widely detailed in open literature, general conditions for alkane nitration provide a basis for understanding the synthesis.

ParameterVapor-Phase NitrationLiquid-Phase Nitration
Temperature 150–475 °C~140 °C
Pressure Atmospheric or elevatedElevated
Nitrating Agent Nitric acid, Nitrogen oxidesConcentrated Nitric Acid
Reactant 2,2,4-Trimethylpentane2,2,4-Trimethylpentane
Product This compoundThis compound

Indirect Synthetic Pathways and Derivatization Routes

Indirect methods offer alternative strategies for the synthesis of this compound, often starting from molecules that already contain a nitrogen functionality or are readily converted to one.

A highly effective and practical laboratory-scale synthesis of tertiary nitro compounds, including this compound, involves the oxidation of tertiary carbinamines (primary amines where the amino group is attached to a tertiary carbon). acs.org The permanganate (B83412) oxidation of t-carbinamines provides a direct route to tertiary nitro compounds in good yields. acs.org

The precursor for this synthesis is 2,4,4-trimethyl-2-pentanamine. The oxidation is typically carried out using potassium permanganate in a solvent system such as 80% acetone-20% water. acs.org This method has been reported to produce this compound in a yield of 70%. acs.org

PrecursorReagentSolventYield of this compoundReference
2,4,4-Trimethyl-2-pentanaminePotassium Permanganate (KMnO₄)80% Acetone - 20% Water70% acs.org

Another conceivable, though less practical, indirect route involves the reaction of a tertiary alkyl halide with a nitrite (B80452) salt. The reaction of alkyl halides with silver nitrite can produce nitroalkanes. orgsyn.org However, for tertiary alkyl halides, the yields of the corresponding nitroparaffins are extremely low, typically in the range of 0-5%. orgsyn.org This is largely due to competing elimination reactions that are favored with tertiary substrates.

The reaction between 2-chloro-2,4,4-trimethylpentane (B3042402) or 2-bromo-2,4,4-trimethylpentane (B1279443) and silver nitrite would theoretically yield this compound. However, due to the very low efficiency, this is not a preparatively useful method. orgsyn.orgacs.org

PrecursorReagentProductReported Yield
Tertiary Alkyl HalideSilver Nitrite (AgNO₂)Tertiary Nitroalkane0-5%

Chemical Reactivity and Transformation Pathways of 2,2,4 Trimethyl 4 Nitropentane

Oxidation Reactions Involving 2,2,4-Trimethyl-4-nitropentane

The oxidation of this compound is a key aspect of its environmental fate and its role in complex chemical processes such as hydrocarbon combustion.

While specific experimental studies on the gas-phase oxidative degradation of this compound are not extensively documented, the mechanisms can be inferred from studies on similar nitroalkanes. The degradation is likely initiated by reaction with atmospheric oxidants, primarily the hydroxyl (OH) radical. The reaction may proceed via hydrogen abstraction from one of the methyl groups or the methylene (B1212753) bridge, although the tertiary carbon atom lacks a hydrogen to abstract.

In combustion environments, the thermal decomposition of nitroalkanes can proceed via the elimination of nitrous acid (HNO₂) or by C-N bond scission to form an alkyl radical and nitrogen dioxide (NO₂) researchgate.net. For a tertiary nitroalkane like this compound, C-N bond cleavage is a probable pathway, yielding the 2,2,4-trimethyl-4-pentyl radical and NO₂. These reactive species can then participate in further oxidation reactions.

Liquid-phase oxidation of this compound is particularly relevant in the context of fuel degradation. Studies on its isomer, isooctane (B107328) (2,2,4-trimethylpentane), under conditions mimicking those in an engine cylinder (approximately 150 °C, 10 bar, with O₂, NO, and NO₂) show that fuel degradation is significantly enhanced by the presence of nitrogen oxides (NOx) cam.ac.ukcam.ac.uk. In these processes, alkyl nitrates are formed as termination products from the reaction of alkyl peroxy radicals (ROO•) with NO cam.ac.uk. While this compound itself is a nitrated compound, its presence in such a system would subject it to further oxidative attack, likely at the C-H bonds of its alkyl backbone, leading to a complex mixture of oxygenated and further nitrated products.

This compound can be formed as an intermediate during the oxidation of isooctane, a primary reference fuel for determining octane (B31449) ratings buffalo.edu. The degradation of isooctane in the presence of NOx, relevant to internal combustion engines, proceeds through a radical chain mechanism cam.ac.ukcam.ac.uk.

The initial step is the abstraction of a hydrogen atom from the isooctane molecule, which can occur at four different carbon atoms. Abstraction of the tertiary hydrogen atom at the C4 position is a highly favored pathway, producing the 2,2,4-trimethyl-4-pentyl radical (a tertiary radical) cam.ac.ukcam.ac.uk. In an oxygen-rich environment, this alkyl radical (R•) rapidly reacts with oxygen to form an alkyl peroxy radical (ROO•). In the presence of nitrogen dioxide (NO₂), the alkyl radical can be trapped to form a nitroalkane.

Table 1: Formation of this compound from Isooctane Oxidation

Step Reactants Product Description
1. Hydrogen Abstraction Isooctane + Initiator (e.g., •OH, RO•) 2,2,4-trimethyl-4-pentyl radical + H₂O/ROH A tertiary hydrogen is abstracted from the isooctane backbone.

| 2. Nitration | 2,2,4-trimethyl-4-pentyl radical + •NO₂ | this compound | The resulting tertiary alkyl radical reacts with nitrogen dioxide. |

This pathway illustrates how this compound can be a significant intermediate in the complex chemistry of fuel combustion and degradation, linking the hydrocarbon fuel to the formation of nitrated organic compounds.

Reduction Chemistry of this compound

The reduction of the nitro group in this compound is a fundamental transformation that can lead to either hydroxylamines or primary amines, depending on the reagents and reaction conditions employed.

The partial reduction of a nitroalkane to a hydroxylamine (B1172632) requires mild and selective reducing agents to avoid over-reduction to the amine. For tertiary nitroalkanes like this compound, several methods are effective.

One common method involves the use of zinc dust in the presence of an ammonium (B1175870) chloride solution. wikipedia.org Another powerful and mild reagent is samarium diiodide (SmI₂), which has been shown to reduce primary, secondary, and tertiary nitroalkanes to their corresponding hydroxylamines in good yields when used in stoichiometric amounts (e.g., 4 equivalents) in a THF/methanol solvent system. mdma.chresearchgate.net The reaction proceeds smoothly and quickly, often in less than five minutes. mdma.ch Diborane has also been reported as a reagent for this transformation. wikipedia.org

Table 2: Reagents for Chemoselective Reduction to Hydroxylamine

Reagent Conditions Product Reference
Zinc (Zn) / Ammonium Chloride (NH₄Cl) Aqueous solution 2,2,4-Trimethyl-4-(hydroxylamino)pentane wikipedia.org
Samarium Diiodide (SmI₂) THF/MeOH, short reaction time 2,2,4-Trimethyl-4-(hydroxylamino)pentane mdma.chresearchgate.net

The complete reduction of the nitro group to a primary amine is a common transformation that can be achieved using a variety of stronger reducing agents. blogspot.com The product of the full reduction of this compound is 2,2,4-trimethyl-4-pentanamine.

Common methods for this conversion include:

Catalytic Hydrogenation: This involves reacting the nitroalkane with hydrogen gas in the presence of a metal catalyst. doubtnut.comunacademy.com Catalysts such as palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective. wikipedia.orgursinus.edu

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). blogspot.comunacademy.com

Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting aliphatic nitro compounds to primary amines. wikipedia.orgblogspot.com

Samarium Diiodide (SmI₂): By using an excess of SmI₂ (e.g., 6 equivalents) and a longer reaction time, the reduction can be pushed past the hydroxylamine stage to yield the primary amine. mdma.ch

Table 3: Reagents for Reduction to Primary Amine

Reagent Conditions Product Reference
H₂ / Catalyst Pd/C, PtO₂, or Raney Ni 2,2,4-Trimethyl-4-pentanamine wikipedia.orgunacademy.com
Metal / Acid Sn/HCl, Fe/HCl, or Zn/HCl 2,2,4-Trimethyl-4-pentanamine blogspot.comunacademy.com
Lithium Aluminum Hydride (LiAlH₄) Ethereal solvent 2,2,4-Trimethyl-4-pentanamine wikipedia.orgblogspot.com

Other Electrophilic and Nucleophilic Reactions of this compound

The reactivity of this compound in electrophilic and nucleophilic reactions is significantly influenced by its structure as a tertiary nitroalkane. A key feature of tertiary nitroalkanes is the absence of an alpha-hydrogen atom. brainkart.com This structural characteristic renders them inert to reactions that rely on the acidity of α-hydrogens.

For instance, primary and secondary nitroalkanes exhibit acidic character and readily undergo deprotonation to form nitronates, which can then participate in a variety of reactions. brainkart.com In contrast, this compound does not have an α-hydrogen and therefore does not form a nitronate under typical basic conditions. Consequently, it does not undergo reactions such as acid- or base-catalyzed hydrolysis or halogenation in the presence of a base, which are common for primary and secondary nitroalkanes. brainkart.com

While classic electrophilic and nucleophilic substitutions at the α-carbon are not feasible, other reaction pathways can be considered. The nitro group itself can influence reactions elsewhere in the molecule or participate in more complex transformations. For example, radical nucleophilic substitution (SRN1) mechanisms have been shown to be effective for some sterically hindered substrates, including tertiary systems. researchgate.net However, specific studies detailing such reactions for this compound are not prevalent in the reviewed literature. The strong electron-withdrawing nature of the nitro group deactivates the molecule towards electrophilic attack on the alkyl chain.

The synthesis of related compounds, such as N,N-4-trimethyl-4-nitropentanamide, involves the Michael addition of a nitronate (from 2-nitropropane) to an activated alkene (N,N-dimethylacrylamide), followed by transformations of the resulting tertiary nitro compound. acs.org This highlights that while the tertiary nitroalkane itself may be unreactive in some aspects, it can be synthesized from precursors that undergo nucleophilic reactions.


Mechanistic Investigations of 2,2,4 Trimethyl 4 Nitropentane Chemical Transformations

Elucidation of Radical Reaction Pathways

Radical reactions are central to the transformation of 2,2,4-trimethyl-4-nitropentane, particularly in oxidative environments. These pathways are often initiated by the interaction of its parent alkane, isooctane (B107328) (2,2,4-trimethylpentane), with nitrogen oxides (NOx). cam.ac.ukcam.ac.uk

The formation and subsequent reactions of this compound are embedded within the radical chain mechanism of isooctane nitration.

Initiation: The primary initiation step involves the abstraction of a hydrogen atom from the isooctane molecule by a nitrogen dioxide radical (•NO₂). cam.ac.ukcam.ac.uk Isooctane has four distinct types of carbon-hydrogen bonds, but the tertiary C-H bond at the C4 position is particularly susceptible to abstraction due to the relative stability of the resulting tertiary radical. This homolytic cleavage creates the 2,2,4-trimethyl-4-pentyl radical. cam.ac.ukcam.ac.uk

Reaction: RH + •NO₂ → R• + HNO₂ (where RH is isooctane and R• is the 2,2,4-trimethyl-4-pentyl radical)

In environments where only nitric oxide (NO) is present, it can initiate the radical chain by first producing the required NO₂. cam.ac.uk

Propagation: Once formed, the 2,2,4-trimethyl-4-pentyl radical (R•) can undergo several propagation reactions. A key step in an oxidative environment is the rapid reaction with molecular oxygen (O₂) to form a tertiary alkyl peroxy radical (RO₂•). cam.ac.uk

Reaction 1: R• + O₂ → RO₂•

This alkyl peroxy radical can then propagate the chain by abstracting a hydrogen atom from another isooctane molecule, thereby regenerating an alkyl radical. cam.ac.uk

Reaction 2: RO₂• + RH → ROOH + R•

Alternatively, the initial 2,2,4-trimethyl-4-pentyl radical can react with a nitrogen dioxide radical. This step can be viewed as a termination reaction in the context of alkane oxidation, but it is the principal formation step for this compound.

Reaction 3: R• + •NO₂ → RNO₂

In the presence of oxygen, the degradation of the carbon skeleton is mediated by alkyl peroxy (RO₂•) and the more reactive alkoxy (RO•) radicals. cam.ac.uk The 2,2,4-trimethyl-4-pentyl peroxy radical is a key intermediate.

In the presence of nitric oxide (NO), this alkyl peroxy radical can be converted into an alkoxy radical (RO•). cam.ac.ukcam.ac.uk

Reaction: RO₂• + •NO → [ROONO] → RO• + •NO₂

The resulting 2,2,4-trimethyl-4-pentoxy radical is unstable and prone to decomposition via β-scission, a process involving the cleavage of a carbon-carbon bond adjacent to the oxygen-centered radical. cam.ac.uk This decomposition is a primary pathway for the breakdown of the molecule's carbon framework. For the 2,2,4-trimethyl-4-pentoxy radical, there are two potential β-scission pathways:

Cleavage of a C-C bond to release a methyl radical , yielding 2,2-dimethyl-4-pentanone.

Cleavage of a C-C bond to release a tert-butyl radical , yielding acetone.

These smaller radicals and carbonyl compounds can then participate in further reactions. The relative reactivity and selectivity of alkyl peroxy and alkoxy radicals are different; the alkoxy radical is less selective and more reactive, leading to a wider range of degradation products. cam.ac.uk

Analysis of Non-Radical Reaction Mechanisms

Beyond radical chain reactions, this compound can undergo transformations through ionic or single-electron transfer mechanisms.

One significant pathway involves the formation of a radical anion. acs.org Through a process like electrochemical reduction or reaction with a single-electron donor, this compound can accept an electron to form its radical anion (RNO₂•⁻). This intermediate is unstable and rapidly fragments, cleaving the carbon-nitrogen bond to produce the 2,2,4-trimethyl-4-pentyl radical and a nitrite (B80452) anion (NO₂⁻). acs.orgchemrxiv.org This mechanism is a cornerstone of Sᵣₙ1 (radical nucleophilic substitution) reactions. scispace.com

Reaction Sequence:

RNO₂ + e⁻ → [RNO₂]•⁻

[RNO₂]•⁻ → R• + NO₂⁻

Tertiary nitroalkanes can also undergo elimination reactions. In the presence of a strong base, such as methoxide, this compound can undergo an E2 elimination to form 2,4,4-trimethyl-2-pentene (B94453) by losing nitrous acid (HNO₂). Studies show this reaction proceeds via a concerted anti-periplanar E2 process. rsc.org The nucleofugacity (leaving group ability) of the nitrite ion in such systems has been determined to be intermediate between that of bromide and chloride ions. rsc.org

Kinetic and Thermodynamic Characterization of Reaction Processes

The rates and feasibility of the chemical transformations of this compound are governed by kinetic and thermodynamic parameters. While comprehensive data for this specific compound are limited, studies on analogous tertiary nitroalkanes provide valuable insights.

Research on the radical-initiated reactions of tertiary nitroalkanes with ligated boryl radicals (LBH₂•) has provided specific kinetic data. The addition of the boryl radical to the nitro group forms a boroxy nitroxide intermediate, which subsequently decays. The Arrhenius parameters for the fragmentation of these adducts, which involves the cleavage of the nitrogen-oxygen bond, have been determined. nih.gov

Kinetic studies of base-induced elimination reactions have characterized the reactivity of tertiary nitroalkanes, establishing the relative leaving group ability of the nitrite ion. rsc.org

Below are tables summarizing known physical, thermodynamic, and kinetic properties for this compound and related compounds.

Table 1: Physical and Thermodynamic Properties of this compound

Property Value Unit
Molecular Formula C₈H₁₇NO₂ -
Molecular Weight 159.23 g/mol
Boiling Point 203.1 °C at 760 mmHg
Density 0.917 g/cm³
Flash Point 61.4 °C
Refractive Index 1.432 -

Data sourced from various chemical databases. echemi.comalfa-chemistry.com

Table 2: Kinetic Parameters for the Fragmentation of Boroxy Nitroxides from Tertiary Nitroalkanes

Reactant log(A/s⁻¹) Eₐ (kcal/mol)
Me₃CNO₂ + Me₃NBH₂• 12.1 ± 0.4 12.3 ± 0.5
EtC(Me)₂NO₂ + Me₃NBH₂• 12.2 ± 0.6 12.1 ± 0.7

This table shows the Arrhenius parameters for the fragmentation of boroxy nitroxide adducts formed from the reaction of tertiary nitroalkanes with trimethylamine-boryl radicals. nih.gov

Advanced Analytical and Spectroscopic Methodologies in 2,2,4 Trimethyl 4 Nitropentane Research

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography is fundamental to the analysis of 2,2,4-trimethyl-4-nitropentane, enabling its separation from precursors, byproducts, and isomers. The choice of chromatographic method is dictated by the complexity of the sample matrix and the analytical goal, whether it is quantification in environmental samples or isolation from a reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a primary tool for the analysis of volatile and semi-volatile compounds like this compound. In the context of reaction mixture analysis, such as the oxidation of isooctane (B107328) (2,2,4-trimethylpentane) in the presence of nitrogen oxides, GC-MS is indispensable for identifying a wide array of products. cam.ac.uk The technique combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry.

A typical GC-MS analysis involves injecting a sample into the instrument, where it is vaporized and carried by an inert gas through a long, thin capillary column. libretexts.org The separation is based on the differential partitioning of compounds between the carrier gas (mobile phase) and a stationary phase coated on the column walls. In the study of isooctane degradation, which can lead to the formation of this compound, a complex mixture of alcohols, ketones, and other nitro-isomers is often generated. cam.ac.uk GC-MS allows for the effective separation of these components.

Following separation in the GC column, the molecules enter the mass spectrometer, where they are ionized, and the resulting fragments are detected based on their mass-to-charge ratio. mdpi.com The resulting mass spectrum serves as a "molecular fingerprint," which, when compared against spectral libraries (like the NIST database), allows for the confident identification of the compound. mdpi.com For instance, the analysis of volatile organic compounds from various matrices often employs GC-MS to identify specific molecules, including nitro compounds like 1-nitropentane. mdpi.com

Below is a table summarizing typical parameters for a GC-MS method suitable for analyzing reaction mixtures containing this compound and related products.

Table 1: Illustrative GC-MS Parameters for Nitroalkane Analysis

Parameter Specification Purpose
Column Type Capillary, e.g., Varian VF-5ms (30 m x 0.25 mm i.d.) scielo.br Provides high-resolution separation of volatile compounds.
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min) scielo.br Inertly transports analytes through the column.
Oven Program Temperature gradient (e.g., 35°C hold, ramp to 250°C) scielo.br Optimizes separation of compounds with different boiling points.
Injector Temp. 230 - 250°C scielo.br Ensures rapid and complete vaporization of the sample.
MS Interface Temp. 230°C scielo.br Prevents condensation of analytes between the GC and MS.
Ionization Mode Electron Ionization (EI) at 70 eV mdpi.com Standard method for creating reproducible fragmentation patterns.

| Mass Scan Range | m/z 45–500 mdpi.com | Covers the expected mass range for the target compound and its fragments. |

While GC-MS is powerful, the analysis of nitroalkane isomers can be challenging due to their similar physical properties. The separation of structural isomers, such as the various nitropentanes or the products from isooctane nitration, often requires more specialized chromatographic techniques. cam.ac.uk Advanced methods focus on exploiting subtle differences in polarity, shape, or chirality.

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for less volatile or thermally sensitive derivatives. The use of different column chemistries can provide unique selectivity for isomers. For example, pentafluorophenyl (PFP) columns in reversed-phase HPLC have been used to achieve efficient separation of isomers of other complex organic molecules. thermoscientific.com The unique interactions offered by a PFP stationary phase can enhance the resolution between structurally similar compounds. thermoscientific.com

Furthermore, multidimensional chromatography, which involves coupling different chromatographic columns in series, can significantly enhance resolving power. researchgate.net A strategy might involve an initial separation on a standard C18 column, followed by the transfer of unresolved peaks to a second column with a different selectivity, such as a chiral or silver-ion (Ag+) column, to separate enantiomers or compounds with varying degrees of unsaturation, respectively. researchgate.net Such multi-column setups are crucial for the complete characterization of complex isomeric mixtures that cannot be resolved in a single chromatographic run. researchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Products and Intermediates

Beyond identification, understanding the precise structure of reaction products and transient intermediates requires advanced spectroscopic methods. While MS provides mass information, techniques like Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy are vital for unambiguous structural assignment.

In the context of nitro compound reactions, which can involve radical intermediates, EPR spectroscopy is uniquely capable of detecting and characterizing species with unpaired electrons. acs.org For example, in studies of iron-catalyzed nitro reduction, EPR combined with spin-trapping agents has been used to identify key hydride intermediates, providing direct evidence for the proposed reaction mechanism. acs.org Similarly, studying the formation of this compound from radical reactions could employ EPR to observe the precursor isooctyl radicals. cam.ac.uk

For stable reaction products, NMR spectroscopy remains the gold standard for structural elucidation. Techniques like ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the definitive determination of isomeric structures. In studies of complex reaction pathways, monitoring the reaction progress by NMR can reveal the formation and decay of intermediates, as demonstrated in the study of nitrosobenzene (B162901) reduction where the intermediate was shown to be short-lived. acs.org Resonance Raman spectroscopy has also been employed to characterize the interaction of related nitrosoalkanes with biological molecules, providing vibrational data that is sensitive to the specific binding and structure of the nitroso-functional group. acs.org

Applications of High-Resolution Mass Spectrometry for Mechanistic Pathway Confirmation

Confirming a proposed reaction mechanism hinges on the accurate identification of all relevant species, from reactants to products, including any transient intermediates. High-Resolution Mass Spectrometry (HRMS) is a critical tool for this purpose, as it provides highly accurate mass measurements, often to within a few parts per million. caltech.edu This precision allows for the determination of a molecule's elemental formula, which is essential for distinguishing between compounds that have the same nominal mass but different atomic compositions.

For instance, in investigating the palladium-catalyzed oxidation of alkenes, HRMS was used to confirm the identity of key intermediates and products. caltech.edu When studying the formation of this compound, a reaction might produce multiple species with similar masses. HRMS can differentiate between an alcohol product (e.g., C₈H₁₈O) and a nitro product (C₈H₁₇NO₂) by their exact masses, providing unequivocal evidence for the reaction pathway. Mechanistic studies on the reduction of nitro compounds have also utilized techniques like Liquid Injection Field Desorption Ionization Mass Spectrometry (LIFDI-MS) and Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LCMS) to detect and confirm the presence of short-lived catalytic intermediates, such as iron hydrides. acs.org This ability to identify fleeting species is crucial for validating proposed catalytic cycles and understanding how this compound may be formed or consumed in chemical processes.

Environmental and Atmospheric Chemistry Research of 2,2,4 Trimethyl 4 Nitropentane

Formation and Atmospheric Presence as a Volatile Organic Compound (VOC)

Emissions from Engineered Materials (e.g., Wood-Based Panels)

There is currently no direct evidence in the reviewed scientific literature to suggest that 2,2,4-trimethyl-4-nitropentane is emitted from engineered materials such as wood-based panels. While various VOCs are known to be released from such products, specific studies identifying this particular nitroalkane have not been found. The formation of nitroalkanes can sometimes be linked to reactions involving nitrogen oxides (NOx) and precursor organic compounds, but a direct emission pathway from manufactured goods remains uninvestigated for this compound.

Atmospheric Fate, Transformation Products, and Degradation Pathways

The atmospheric fate of this compound is presumed to be governed by the established principles of VOC degradation. The primary degradation pathways for alkanes and their derivatives in the troposphere are reactions with hydroxyl radicals (•OH) during the day and, to a lesser extent, with nitrate (B79036) radicals (•NO3) at night.

The reaction with •OH would likely proceed via hydrogen abstraction from one of the C-H bonds in the molecule. The resulting alkyl radical would then rapidly react with molecular oxygen (O2) to form a peroxy radical (RO2•). Subsequent reactions of this peroxy radical with nitric oxide (NO) or other peroxy radicals would lead to the formation of a variety of oxygenated and nitrated products.

Potential, yet unconfirmed, transformation products could include:

Carbonyls: Ketones and aldehydes formed from the decomposition of alkoxy radicals.

Other Nitro Compounds: Further nitration or rearrangement reactions could potentially lead to other nitro-containing species.

Organic Nitrates: Reactions of the peroxy radical with NO can also lead to the formation of organic nitrates.

The specific branching structure of this compound would influence the relative rates of hydrogen abstraction from different positions and thus the distribution of the final products. However, without experimental studies, the precise nature and yields of these transformation products remain speculative. The atmospheric lifetime of this compound will depend on its reaction rate constants with the primary atmospheric oxidants, which have not been experimentally determined.

Modeling of Environmental Transport and Chemical Transformations

No specific modeling studies focusing on the environmental transport and chemical transformations of this compound have been identified in the literature. Environmental fate models rely on key physicochemical properties such as vapor pressure, water solubility, and octanol-air partition coefficient, as well as atmospheric reaction rate constants. While some basic physical properties can be estimated, the crucial kinetic data for atmospheric reactions are missing.

In the absence of specific data, any modeling attempt would have to rely on quantitative structure-activity relationships (QSARs) to estimate the necessary parameters based on the behavior of similar nitroalkanes. However, the accuracy of such models for a compound with its specific steric hindrance around the nitro group would be uncertain without experimental validation. Therefore, dedicated laboratory and field measurements are essential before its environmental transport and chemical transformations can be accurately modeled.

Theoretical and Computational Chemistry Studies of 2,2,4 Trimethyl 4 Nitropentane

Quantum Chemical Calculations for Molecular Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 2,2,4-trimethyl-4-nitropentane. Due to its sterically hindered nature, with a quaternary carbon atom bonded to the nitro group and a bulky tert-butyl group, its reactivity is significantly influenced by its structure.

Theoretical studies on similar, smaller tertiary nitroalkanes, such as 2-methyl-2-nitropropane (B1294617), provide a basis for understanding the behavior of this compound. For these types of compounds, the primary thermal decomposition pathways are the homolytic cleavage of the C-NO2 bond and the elimination of nitrous acid (HONO). researchgate.net

Computational studies allow for the mapping of potential energy surfaces for various reaction pathways, identifying the most energetically favorable routes. For tertiary nitroalkanes, two primary decomposition pathways are generally considered:

C-N Bond Homolysis: This reaction involves the breaking of the carbon-nitrogen bond to form an alkyl radical and a nitrogen dioxide radical. For sterically hindered nitroalkanes, this is often a dominant pathway.

(CH₃)₃C-CH₂-C(CH₃)₂-NO₂ → (CH₃)₃C-CH₂-C(CH₃)₂• + •NO₂

HONO Elimination: This pathway involves the abstraction of a hydrogen atom from a beta-carbon by the nitro group, proceeding through a five-membered cyclic transition state to yield an alkene and nitrous acid. researchgate.net Given the structure of this compound, this would involve one of the methyl groups adjacent to the nitro-substituted carbon.

DFT calculations on analogous tertiary nitroalkanes, such as 2-methyl-2-nitropropane and 2-methyl-2-nitrobutane, have shown that the HONO elimination proceeds via a concerted, non-synchronous five-membered cyclic transition state. researchgate.net The energy barrier for this process is influenced by the degree of substitution and steric strain in the molecule.

Below is a hypothetical energy profile table for the decomposition of a generic tertiary nitroalkane, illustrating the typical energy barriers for these competing pathways.

Reaction PathwayCalculated Activation Energy (kcal/mol)
C-N Bond Homolysis~40-50
HONO Elimination~35-45

Note: These are representative values for tertiary nitroalkanes and actual values for this compound would require specific calculations.

Quantum chemical calculations can precisely model the geometries of transition states and intermediates along a reaction coordinate.

Transition State for HONO Elimination: For the HONO elimination pathway in a tertiary nitroalkane, the transition state is characterized by an elongated C-N bond and a partially formed O-H bond. The geometry of this five-membered ring is typically puckered to alleviate steric strain. The table below outlines typical bond lengths in such a transition state. researchgate.net

ParameterBond Length (Å)
C-N~2.0
C-H (being broken)~1.5
O-H (being formed)~1.2
N-O~1.4
C-C~1.5

Note: These are generalized bond lengths for a HONO elimination transition state and would vary for this compound.

Alkyl Radical Intermediate: The 2,2,4-trimethyl-4-pentyl radical formed during C-N bond homolysis would adopt a nearly planar geometry around the radical center to minimize steric repulsion between the bulky alkyl groups.

Molecular Dynamics Simulations of Reaction Mechanisms

Molecular dynamics (MD) simulations, particularly those using reactive force fields (ReaxFF), can model the dynamic evolution of a system of molecules at high temperatures and pressures, providing insights into complex reaction networks. researchgate.net For a molecule like this compound, MD simulations could be employed to study its pyrolysis. researchgate.netrsc.orgmdpi.com

Simulations on similar branched alkanes and nitroalkanes reveal that the initial decomposition is typically dominated by the weakest bond, which in this case would be the C-NO₂ bond. researchgate.net Subsequent reactions would involve the resulting alkyl radical undergoing β-scission, hydrogen abstraction, and recombination reactions, leading to a complex mixture of smaller hydrocarbon products.

A hypothetical MD simulation of the pyrolysis of this compound at 2000 K might reveal the following sequence of events:

Initiation: Rapid cleavage of the C-NO₂ bond.

Propagation: The resulting 2,2,4-trimethyl-4-pentyl radical undergoes β-scission, cleaving a C-C bond to form a smaller radical and an alkene (e.g., isobutylene).

Secondary Reactions: The smaller radicals participate in a cascade of further reactions, leading to the formation of stable, smaller molecules.

Computational Prediction of Spectroscopic Data for Experimental Validation

Computational methods are widely used to predict spectroscopic data, such as NMR and IR spectra, which can then be compared with experimental data for structural validation. science.gov

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The predicted shifts would be influenced by the electron-withdrawing nature of the nitro group and the steric environment of the different alkyl groups.

A table of predicted ¹H NMR chemical shifts for this compound is presented below, based on general principles and comparison with similar structures.

Proton EnvironmentPredicted Chemical Shift (ppm)
C1, C1', C1'' (tert-butyl methyls)~1.0-1.2
C3 (methylene)~1.8-2.0
C5, C5' (gem-dimethyls)~1.5-1.7

Note: These are estimated values. Actual prediction requires specific calculations.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. The most characteristic vibrational modes would be the symmetric and asymmetric stretching of the nitro group.

A table of predicted characteristic IR frequencies is provided below.

Vibrational ModePredicted Wavenumber (cm⁻¹)
NO₂ Asymmetric Stretch~1540-1560
NO₂ Symmetric Stretch~1370-1390
C-N Stretch~850-880
C-H Stretches (alkyl)~2800-3000

These predicted spectroscopic data can serve as a valuable reference for the experimental characterization of this compound and for the identification of intermediates and products in its reaction pathways.

Future Research Directions and Potential Applications in Advanced Chemical Synthesis

Exploration of Novel and Sustainable Synthetic Routes for 2,2,4-Trimethyl-4-nitropentane

Current industrial production of nitroalkanes often relies on methods such as gas-phase nitration of alkanes, which can suffer from a lack of selectivity and the formation of multiple byproducts. Future research should prioritize the development of more efficient and environmentally benign synthetic pathways to this compound.

One promising area of investigation is the oxidation of corresponding oximes. While various methods exist for this transformation, many suffer from low yields or the use of expensive and difficult-to-prepare catalysts. A patented green synthesis method describes the oxidation of oximes using hydrogen peroxide in the presence of a nanoporous framework metal hybrid catalyst, achieving high purity and yield. Adapting such a system for the synthesis of this compound from 2,2,4-trimethyl-4-pentanone oxime could offer a more sustainable alternative.

Another avenue for exploration is the catalytic C-alkylation of smaller nitroalkane precursors. Recent advancements have demonstrated the use of copper(I)-catalyzed thermal redox systems for the C-benzylation of nitroalkanes. organic-chemistry.org Furthermore, photoredox-nickel dual catalysis has been successfully employed for the C-alkylation of secondary nitroalkanes to form sterically hindered tertiary nitroalkanes. nih.gov The development of analogous methods for the coupling of, for example, 2-nitropropane (B154153) with a suitable isobutylene (B52900) equivalent could provide a direct and atom-economical route to this compound.

Synthetic ApproachPotential AdvantagesKey Research Challenges
Oxidation of 2,2,4-trimethyl-4-pentanone oximeHigh purity and yield, use of green oxidants like H₂O₂.Catalyst development and optimization for the specific substrate.
Catalytic alkylation of 2-nitropropaneAtom economy, direct C-C bond formation.Catalyst design for selective tertiary nitroalkane formation, control of side reactions.
Michael addition of 2-nitropropane to a suitable acceptorPotential for stereocontrol.Identification of a suitable Michael acceptor and optimization of reaction conditions.

Development of Catalytic Systems for Targeted Transformations of this compound

The nitro group in this compound is a versatile functional handle that can be transformed into a variety of other useful functionalities. The development of selective catalytic systems for these transformations is a key area for future research.

A primary transformation of interest is the reduction of the nitro group to an amine, which would yield 2,2,4-trimethyl-4-pentanamine, a sterically hindered primary amine. While various reducing agents are known, catalytic transfer hydrogenation using sustainable catalysts, such as iron-based nanoparticles, presents an environmentally friendly option.

Furthermore, the conversion of the nitro group to a carbonyl group via the Nef reaction opens up another set of synthetic possibilities. Research into catalytic and milder versions of the Nef reaction would be highly beneficial. Additionally, the development of catalysts for the selective functionalization of the C-H bonds within the branched alkyl structure, while challenging, could lead to the synthesis of highly complex and valuable molecules.

TransformationPotential ProductCatalytic System to Investigate
Reduction of nitro group2,2,4-trimethyl-4-pentanamineHeterogeneous catalysts (e.g., Pd/C, Raney Ni), sustainable catalysts (e.g., Fe nanoparticles).
Nef Reaction2,2,4-trimethyl-4-pentanoneMild oxidative or reductive methods, potentially involving photoredox catalysis.
C-H FunctionalizationFunctionalized trimethylpentane derivativesTransition metal catalysts (e.g., Pd, Rh, Ru) for directed or undirected C-H activation.

Integration into Advanced Chemical Processes and Synthetic Methodologies

The highly branched structure of this compound makes it an interesting building block for integration into advanced chemical processes. Its sterically demanding nature could be exploited to influence the stereochemistry of reactions or to create molecules with unique physical and chemical properties.

For instance, the corresponding amine, obtained via reduction, could serve as a bulky chiral auxiliary or ligand in asymmetric synthesis. The development of efficient methods to resolve the enantiomers of chiral derivatives of this compound would be a crucial step in this direction.

Furthermore, the use of this compound as a starting material in flow chemistry processes could offer advantages in terms of safety, efficiency, and scalability for its transformations. The development of continuous-flow reactors for the nitration, reduction, or other modifications of this compound would be a significant advancement.

Investigation of its Role as a Precursor for Specialty Chemicals and Fine Organic Syntheses

The potential for this compound to serve as a precursor for a range of specialty chemicals is a key driver for future research. The unique combination of a tertiary nitro group and a highly branched alkyl chain suggests several potential applications.

The corresponding amine, 2,2,4-trimethyl-4-pentanamine, could be a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel polymers. Its bulky nature might impart desirable properties such as increased stability or specific biological activity.

The nitroalkane itself could find applications as a high-density fuel additive or as a precursor to energetic materials, although this would require careful investigation of its properties. Moreover, the controlled degradation or rearrangement of the carbon skeleton could provide access to other valuable branched alkanes and functionalized molecules. thoughtco.com The exploration of these potential applications will require a multidisciplinary approach, combining synthetic chemistry with materials science and other relevant fields.

Potential Application AreaKey Intermediate/ProductResearch Focus
Pharmaceuticals2,2,4-trimethyl-4-pentanamine and derivativesSynthesis of novel bioactive molecules, investigation of structure-activity relationships.
AgrochemicalsFunctionalized trimethylpentane derivativesDevelopment of new pesticides and herbicides with potentially improved properties.
Materials SciencePolymers derived from 2,2,4-trimethyl-4-pentanamineSynthesis and characterization of new polymers with unique thermal and mechanical properties.
Specialty ChemicalsHighly branched alkanes and functionalized derivativesDevelopment of new lubricants, surfactants, and other performance chemicals.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and purifying 2,2,4-Trimethyl-4-nitropentane to ensure high purity?

  • Methodological Answer : Synthesis typically involves nitration of a branched alkane precursor under controlled conditions. Key steps include:

  • Temperature control : Nitration reactions are exothermic; maintaining temperatures below 50°C prevents decomposition.
  • Solvent selection : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates.
  • Purification : Distillation under reduced pressure (e.g., 60–80°C at 10 mmHg) followed by column chromatography (silica gel, hexane/ethyl acetate eluent) isolates the product.
  • Characterization : Confirm purity via GC-MS and 1^1H/13^13C NMR. Cross-validate boiling point (203.1°C at 760 mmHg) and density (0.917 g/cm3^3) against literature .

Q. How can researchers accurately determine the physical properties of this compound?

  • Methodological Answer : Use standardized techniques:

  • Boiling point : Dynamic vapor pressure measurement using a Swietosławski ebulliometer.
  • Density : Oscillating U-tube densitometry at 20°C.
  • Thermodynamic stability : Differential scanning calorimetry (DSC) to detect decomposition exotherms.
  • Reference data : Compare results with published values (e.g., CAS 5342-78-9) .

Q. How does the nitro group influence the compound’s reactivity in alkylation or oxidation reactions?

  • Methodological Answer : The nitro group acts as an electron-withdrawing group, directing electrophilic attacks to adjacent carbons. For example:

  • Oxidation : The α-C (adjacent to NO2_2) is prone to oxidation, forming ketones or carboxylic acids.
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) converts the nitro group to an amine, altering solubility and reactivity.
  • Kinetic studies : Monitor reaction progress using UV-Vis spectroscopy (λ~270 nm for nitro absorption) .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving the stereochemistry of this compound?

  • Methodological Answer :

  • Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure refinement : Apply SHELXL (for small molecules) to model thermal parameters and hydrogen bonding. For enantiopure samples, use Flack’s x parameter to assess chirality-polarity, avoiding false positives common in near-centrosymmetric structures .
  • Validation : Check R-factor convergence (<5%) and residual electron density maps.

Q. How should researchers address contradictions in reported thermodynamic properties (e.g., boiling point variations)?

  • Methodological Answer :

  • Data triangulation : Compare results across independent studies (e.g., NIST thermochemistry datasets) .
  • Error analysis : Identify measurement conditions (e.g., pressure calibration errors in boiling point determination).
  • Reproducibility : Replicate experiments using standardized protocols (e.g., ASTM E1719 for vapor pressure).
  • Statistical tools : Apply Grubbs’ test to detect outliers in datasets .

Q. What experimental approaches assess the compound’s thermal stability and decomposition pathways?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Heat samples at 10°C/min under N2_2 to identify mass loss events (e.g., NO2_2 elimination at ~200°C).
  • Gas-phase IR spectroscopy : Detect decomposition products (e.g., CO2_2, NOx_x) using a heated gas cell.
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Q. How can enantiomer-specific interactions of this compound be studied in catalytic systems?

  • Methodological Answer :

  • Chiral chromatography : Use a Chiralcel OD-H column (hexane/isopropanol mobile phase) to separate enantiomers.
  • Circular dichroism (CD) : Compare experimental spectra with DFT-simulated CD curves for absolute configuration assignment.
  • Catalytic assays : Test enantioselectivity in asymmetric hydrogenation using Wilkinson’s catalyst variants .

Q. What spectroscopic techniques elucidate the nitro group’s electronic effects on neighboring functional groups?

  • Methodological Answer :

  • 15^{15}N NMR : Probe nitro group electron density (δ~−20 ppm for aliphatic nitro compounds).
  • IR spectroscopy : Analyze C-NO2_2 stretching vibrations (~1520 cm1^{-1}) to assess conjugation.
  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.